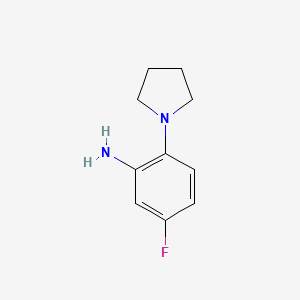

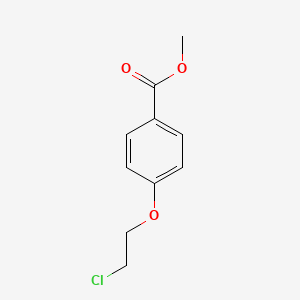

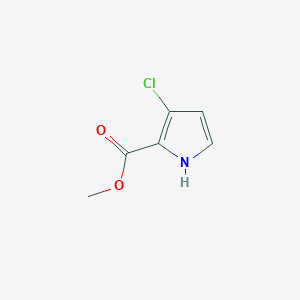

![molecular formula C10H8N2S2 B1309734 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine CAS No. 31879-58-0](/img/structure/B1309734.png)

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives is a topic of interest due to their potential biological activities. In the first paper, the synthesis of a specific thiazol-2-amine compound, namely 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, is achieved through the reduction of a precursor compound using sodium borohydride (NaBH4). The process involves the transformation of an imine group to an amine, which is a common strategy in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first paper is elucidated using single-crystal X-ray diffraction. This technique allows for the determination of the crystal system, space group, and unit cell parameters, providing a detailed three-dimensional arrangement of atoms within the crystal. The compound crystallizes in the monoclinic system and forms an octatomic ring through intramolecular hydrogen bonding, which is crucial for the stability of the molecule .

Chemical Reactions Analysis

The third paper discusses the use of 4-thiazolidinones as key intermediates for the synthesis of various derivatives, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions. These reactions are versatile and can lead to a wide range of heterocyclic compounds with potential pharmacological properties. The reactivity of these intermediates with different reagents, such as DMF-DMA, can yield enamines or fused pyrimidine derivatives depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are measured for the crystalline adducts formed from 4-methylbenzo[d]thiazol-2-amine and various carboxylic acids in the second paper. The chemical properties are inferred from the types of hydrogen bonds formed, such as N-H⋯O, O-H⋯O, and N-H⋯S, which are responsible for the crystal packing and stability of the adducts. The study also highlights the importance of weak nonbonding contacts, such as C-H⋯O and π-π interactions, in the formation of supramolecular structures .

Antitumor Activity Case Study

The first paper presents a case study on the antitumor activity of the synthesized thiazol-2-amine derivative. The compound exhibits good antitumor activity against the Hela cell line, with an IC50 value of 26 μM. This biological test underscores the potential of thiazol-2-amine derivatives in the development of new anticancer agents .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One study focused on the theoretical evaluation of thiazole derivatives as corrosion inhibitors for mild steel in an acidic medium, using quantum chemistry calculations and molecular dynamics simulations. It found that these derivatives exhibit significant inhibition efficiency, which could be beneficial for protecting metals against corrosion (Guo et al., 2017).

Synthetic Methodologies

Research into the synthetic applications of related thiazole compounds includes the development of novel synthesis routes for thiochromenes and thiochromeno derivatives. These methodologies facilitate the production of compounds with potential applications in drug discovery and organic materials. For instance, the tandem one-pot synthesis approach for 4-quinolone and 4H-thiochromen-4-one derivatives offers a streamlined route for creating these compounds in good to excellent yields (Wang et al., 2017).

Biological Activities

The exploration of thiazole derivatives for their biological activities has yielded promising results. Studies have demonstrated the antimicrobial and antifungal properties of certain thiazole compounds, highlighting their potential as therapeutic agents. For example, a series of 6H-thiochromeno[4,3-b]quinoline derivatives were synthesized and shown to possess activity against specific fungal strains, suggesting their potential in developing new antifungal treatments (Wang et al., 2010).

Chemoselective Preparations

Another area of interest is the chemoselective preparation of thiazole derivatives, which are valuable in drug discovery programs. The introduction of specific functional groups into the thiazole core can significantly influence the biological activity and physical properties of these compounds. A notable study reported the preparation of bromodifluoromethyl thiazoles, showcasing a new synthetic protocol that enhances the versatility of thiazole derivatives in medicinal chemistry (Colella et al., 2018).

Eigenschaften

IUPAC Name |

4H-thiochromeno[4,3-d][1,3]thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBUMKYAWGTOBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3S1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407495 |

Source

|

| Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31879-58-0 |

Source

|

| Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

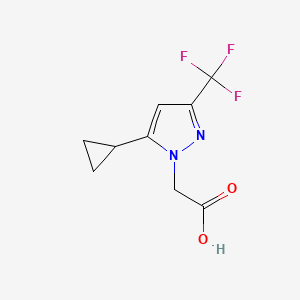

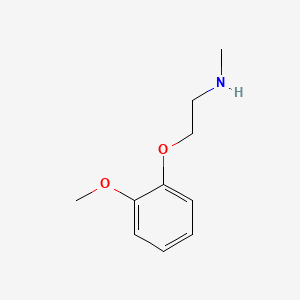

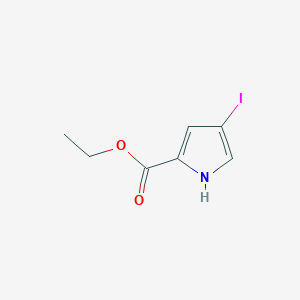

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

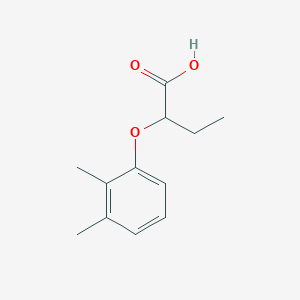

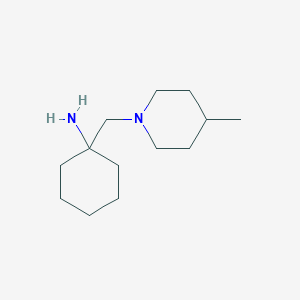

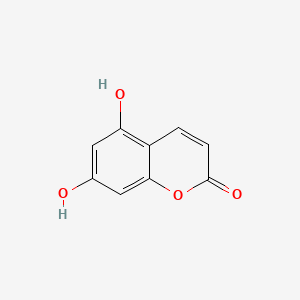

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)

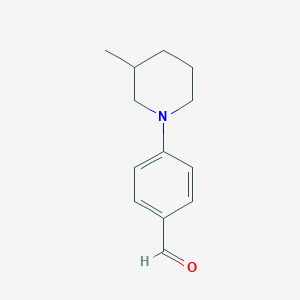

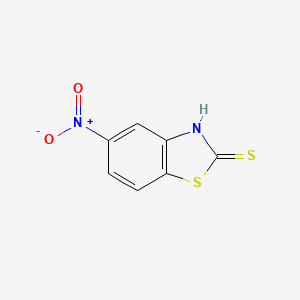

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)